1,3-Cyclooctadiene

描述

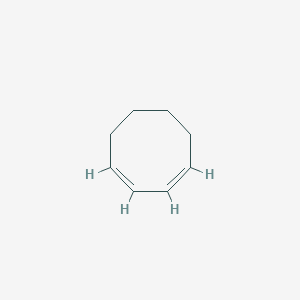

Structure

3D Structure

属性

IUPAC Name |

(1Z,3Z)-cycloocta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKODOZNUZCUBN-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\C=C/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865523 | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29965-97-7, 1700-10-3, 3806-59-5 | |

| Record name | CYCLOOCTADIENES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3056 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1700-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001700103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029965977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloocta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Cyclooctadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nickel-Based Catalysts

Nickel catalysts, such as nickel chloride complexes with organoaluminum co-catalysts, operate at temperatures below 140°C. These systems favor the formation of trans,trans,trans-cyclododecatriene (CDT) as the primary product, with COD and vinylcyclohexene (VCH) generated as secondary products. The reaction proceeds via a π-allyl nickel intermediate, which facilitates butadiene insertion into the growing carbon chain. A critical advantage of nickel systems is their tolerance to trace polar solvents, which stabilize the active catalytic species.

Titanium-Based Catalysts

Titanium tetrachloride (TiCl₄) paired with ethylaluminum sesquichloride (EASC) in aromatic solvents (e.g., benzene) enables COD synthesis at lower temperatures (40–80°C). Titanium systems preferentially yield cis,trans,trans-CDT, with COD selectivity reaching 5.4% under optimized conditions. The solvent’s polarity plays a decisive role: benzene with controlled water content (15 ppm) enhances catalyst activity while suppressing chlorinated byproducts like Cl-CDT.

Table 1: Comparative Performance of Nickel vs. Titanium Catalysts

| Parameter | Nickel System | Titanium System |

|---|---|---|

| Temperature Range | <140°C | <80°C |

| Primary Product | trans,trans,trans-CDT | cis,trans,trans-CDT |

| COD Selectivity | 4–6% | 5.4% |

| Byproduct (Polymer) | <4.4% | <4.4% |

| Chlorinated Impurities | <30 ppm | <50 ppm |

Process Conditions and Optimization

Continuous processes using cascaded stirred-tank reactors (e.g., three-stage systems) achieve butadiene conversions exceeding 95%. Key parameters include:

-

Pressure : 2–3 bar, maintained via nitrogen injection.

-

Solvent Ratio : Benzene at 5–95 wt%, ensuring homogeneous mixing.

-

Catalyst Feed : TiCl₄ (0.34 g/h) and EASC (7.9 g/h) dissolved in benzene.

Byproduct Isolation from Cyclododecatriene Production

COD is frequently isolated from the crude mixture generated during CDT synthesis. Gas chromatography (DB1 column) reveals that CDT-to-COD ratios range from 10:1 to 60:1, depending on the catalyst. Purification involves fractional distillation under reduced pressure, where COD’s lower boiling point (compared to CDT and polymers) facilitates separation. Advanced techniques, such as extractive crystallization, further reduce Cl-CDT content to <30 ppm.

Alternative Synthesis Routes

Partial Hydrogenation of 1,5-Cyclooctadiene

Selective hydrogenation of 1,5-cyclooctadiene over palladium catalysts (e.g., Pd/C) yields 1,3-COD with >90% selectivity. This method requires precise control of hydrogen pressure (1–5 bar) and temperature (25–50°C) to avoid over-hydrogenation to cyclooctane.

Isomerization of Cyclooctadiene Isomers

Acid-catalyzed isomerization (e.g., using H₂SO₄ or AlCl₃) converts 1,5-COD to the thermodynamically favorable 1,3-COD. The reaction proceeds via a carbocation intermediate, with equilibrium favoring 1,3-COD at elevated temperatures (80–100°C).

Ring-Closing Metathesis

Grubbs II catalyst-mediated metathesis of diethyl diallylmalonate generates 1,3-COD via a [2+2] cycloaddition pathway. While this method offers high stereochemical control, its scalability is limited by catalyst cost.

Purification and Isolation Techniques

Crude COD mixtures are refined using a combination of:

-

Adsorption Chromatography : Silica gel columns remove polar impurities.

-

Cryogenic Distillation : Separates COD (bp 110–112°C) from CDT (bp 180–185°C).

-

Molecular Sieves : Reduce water and oxygen content to <10 ppm, preventing polymerization during storage.

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Butadiene Trimerization | 5.4 | 99.5 | High | Low |

| Partial Hydrogenation | 90 | 98.0 | Moderate | Moderate |

| Isomerization | 75 | 95.0 | Low | Low |

| Metathesis | 85 | 99.9 | Low | High |

化学反应分析

Cycloaddition Reactions

1,3-Cyclooctadiene can participate in cycloaddition reactions, such as Diels-Alder reactions, though its reactivity may differ compared to other dienes like 1,3-cyclohexadiene .

Epoxidation

Table 1: Experimental and Predicted (DFT) Data for the Monoepoxidation of this compound

| Parameter | Value |

|---|---|

| k2 (M−1s−1) | 0.31 ± 0.03 |

| Predicted Activation Energy (kcal) | 14.14 |

| HOMO Energy (eV) | -6.05 |

Hydrogenation

This compound can undergo partial hydrogenation using dendrimer-encapsulated Palladium-Rhodium bimetallic nanoparticles as a catalyst .

Reaction with Organometallic Compounds

This compound can react with organometallic compounds, such as dimethylplatinum(II) . It can also serve as a ligand in complexes like (+)-1,2-bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate .

Other Reactions

This compound can be used as a reagent in synthesizing catalytically active membrane-like devices . It has also been used in the preparation of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene, a novel bicyclic triene .

This compound reacts with manganese dioxide (MnO2) in a nitroso Diels-Alder (NDA) reaction to yield products in excellent yields .

科学研究应用

Organic Synthesis

1,3-Cyclooctadiene serves as a versatile building block in organic synthesis. Its ability to undergo various reactions makes it valuable for producing complex molecules.

- Diels-Alder Reactions : COD is frequently used in Diels-Alder reactions due to its diene character. It can react with electron-deficient dienophiles to form cycloadducts. For instance, a study demonstrated the use of COD in the nitroso Diels-Alder reaction, yielding moderate to excellent results depending on the reaction conditions and substrates involved .

- Photoaddition Reactions : The photoaddition of acetone to this compound has been reported to yield a mixture of cis and trans oxetanes, showcasing its utility in photochemical transformations .

Polymerization

The polymerization of this compound leads to the formation of various copolymers, which are useful in materials science.

- Cationic Polymerization : Research indicates that COD can undergo cationic polymerization with acrylic monomers, resulting in alternating copolymers. These copolymers exhibit distinct properties based on the nature of the acrylic monomers used .

| Polymer Composition | Yield (%) | Properties |

|---|---|---|

| COD + Acrylic Monomer 1 | 69.9 | High mechanical strength |

| COD + Acrylic Monomer 2 | 44.2 | Enhanced thermal stability |

| COD + Acrylic Monomer 3 | 30.1 | Improved flexibility |

Catalysis

In catalysis, this compound is employed as a ligand and substrate in various catalytic processes.

- Transition Metal Complexes : COD acts as a ligand for transition metals, facilitating catalytic cycles that enhance reaction efficiency. For example, it has been utilized in the synthesis of metal complexes that catalyze hydrogenation reactions .

- Flow Chemistry : Recent advancements have seen the application of COD in continuous flow processes for organic synthesis. This method improves reaction yields and reduces reaction times compared to traditional batch methods .

Case Study 1: Diels-Alder Reaction

A study conducted on the Diels-Alder reaction involving COD and various dienophiles demonstrated consistent yields across different substrates. The efficiency was attributed to the strain relief upon cycloaddition.

Case Study 2: Cationic Copolymerization

In another investigation focused on cationic copolymerization with acrylic monomers, researchers found that varying the ratio of COD to acrylic monomers significantly impacted the mechanical properties of the resulting polymers.

作用机制

The mechanism of action of 1,3-cyclooctadiene in chemical reactions often involves the formation of reactive intermediates, such as carbocations or radicals. In catalytic processes, it acts as a ligand, coordinating to metal centers and facilitating various transformations. The conjugated double bonds in this compound allow it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it forms cyclic adducts with dienophiles .

相似化合物的比较

Comparison with Similar Compounds

Reactivity in Epoxidation Reactions

1,3-Cyclooctadiene exhibits distinct reactivity compared to smaller cyclic dienes like 1,3-cyclohexadiene (C₆H₈). Kinetic studies using dimethyldioxirane (DMDO) reveal:

| Compound | Rate Constant (k₂, m⁻¹s⁻¹) | Activation Energy (kcal/mol) | HOMO Energy (eV) |

|---|---|---|---|

| 1,3-Cyclohexadiene | 1.14 ± 0.06 | 13.37 | -5.59 |

| This compound | 0.31 ± 0.03 | 14.14 | -6.05 |

1,3-Cyclohexadiene’s higher reactivity stems from its planar geometry and elevated HOMO energy, facilitating electron transfer to DMDO’s LUMO (-0.47 eV). The nonplanar structure of this compound impedes orbital overlap, reducing reaction rates .

Hypergolic Ignition with Fuming Nitric Acid

In hypergolic reactions, this compound outperforms other cyclic dienes in carbon nanosheet yield:

| Compound | Carbon Yield (%) | Nanosheet Thickness (nm) | Key Features |

|---|---|---|---|

| Cyclopentadienyllithium | 2 | N/A | Low carbon content |

| 1,3-Cyclohexadiene | 7 | 3 | Amorphous, O/N-doped |

| This compound | 25 | 2 | Highest yield, energy-efficient |

The superior yield of this compound is attributed to its high carbon content (~90%) and stable ignition kinetics, releasing sufficient energy for applications like flame pyrolysis .

Polymerization Potential

This compound copolymerizes with maleic anhydride or N-substituted maleimides to form transparent, high-performance plastics. This contrasts with 1,3-cyclohexadiene , which forms less thermally stable polymers due to ring strain .

生物活性

1,3-Cyclooctadiene (COD) is a cyclic diene with significant biological and chemical properties. Its structure, featuring two double bonds in a cyclic arrangement, makes it a valuable compound in synthetic organic chemistry and materials science. This article discusses the biological activity of this compound, focusing on its reactivity, potential therapeutic applications, and relevant research findings.

This compound is known for its unique reactivity due to the presence of conjugated double bonds. It can undergo various chemical transformations, including epoxidation and diels-alder reactions. The kinetic studies indicate that this compound is less reactive than its counterpart, 1,3-cyclohexadiene, towards monoepoxidation when reacted with dimethyldioxirane. The second-order rate constant for the monoepoxidation of this compound was found to be , compared to for 1,3-cyclohexadiene .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds derived from this compound. For instance, derivatives of COD have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One study reported that certain COD derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound derivatives. Research has shown that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the cyclooctadiene ring enhance antimicrobial potency .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing aziridine derivatives from this compound highlighted its utility in drug development. The synthesized compounds were tested for their biological activities against various pathogens and showed promising results in inhibiting bacterial growth . The study provides a detailed account of the synthesis pathway and biological assays performed.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Aziridine derivative A | Antibacterial | 15 |

| Aziridine derivative B | Anticancer (MCF-7) | 10 |

Case Study 2: Photochemical Behavior

The excited-state dynamics of cis,cis-1,3-cyclooctadiene were investigated using time-resolved spectroscopy techniques. This research revealed insights into the photochemical pathways that could be exploited for developing photoresponsive materials or therapeutics . Understanding these dynamics is crucial for applications in phototherapy.

Research Findings Summary

The biological activity of this compound encompasses a range of applications from anticancer agents to antimicrobial compounds. Key findings include:

- Reactivity : Less reactive than cyclohexadiene but valuable in synthetic applications.

- Anticancer Activity : Significant cytotoxic effects observed in breast cancer cell lines.

- Antimicrobial Properties : Effective against various bacterial strains with potential for further development.

常见问题

Q. What are the standard methods for synthesizing and purifying 1,3-cyclooctadiene, and how can its purity be validated?

this compound is typically synthesized via catalytic dimerization of 1,3-butadiene or through β-hydrogen elimination in hydrogermylation reactions (e.g., using group 14 element(II) hydrides) . Purification often involves fractional distillation under inert conditions to prevent polymerization. Purity validation requires gas chromatography (GC) with flame ionization detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For novel derivatives, such as 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene, preparative thin-layer chromatography (TLC) or column chromatography may be employed .

Q. How can researchers characterize the reactivity of this compound in hydration or epoxidation reactions?

Hydration kinetics can be studied using sulfuric acid (e.g., 1.05–5.64 M H₂SO₄) at elevated temperatures (80°C), with relative rates determined via UV-Vis spectroscopy or NMR to track diene consumption . For epoxidation, dimethyldioxirane (DMDO) in acetone is a common reagent, with second-order rate constants (e.g., for this compound) calculated under pseudo-first-order conditions using UV spectroscopy. Transition-state geometries can be modeled via DFT (B3LYP/6-31G basis set) to predict regioselectivity .

Q. What spectroscopic techniques are critical for identifying this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm olefinic proton environments (e.g., coupling constants for conjugated dienes).

- GC-MS : For molecular ion detection () and fragmentation patterns.

- IR Spectroscopy : To monitor C=C stretching vibrations (~1650 cm⁻¹) and validate hydrogenation or functionalization .

Advanced Research Questions

Q. How do supramolecular hosts like cyclodextrin nanosponges influence the stereochemical outcomes of this compound photoisomerization?

Cyclodextrin nanosponges (CDNS) act as chiral sensitizers, confining (Z,Z)-1,3-cyclooctadiene in their hydrophobic cavities during photoisomerization. This spatial restriction alters the diene’s conformational freedom, leading to enantioselective formation of (E,Z) or (E,E) isomers. Researchers should optimize CDNS pore size (β- vs. γ-cyclodextrin derivatives) and irradiation wavelengths (e.g., 254 nm) to maximize enantiomeric excess (ee). Kinetic studies under inert atmospheres are critical to suppress side reactions .

Q. What methodological challenges arise in analyzing catalytic partial hydrogenation of this compound using bimetallic nanoparticles?

Dendrimer-encapsulated Pd-Rh nanoparticles enable selective hydrogenation to cyclooctene, but competing over-hydrogenation to cyclooctane must be minimized. Key steps include:

- Catalyst Characterization : TEM for nanoparticle size (2–5 nm) and XPS for oxidation states.

- Reaction Monitoring : In-situ FTIR or GC to track intermediate formation.

- Kinetic Control : Adjust H₂ pressure (1–5 atm) and temperature (25–50°C) to favor mono-hydrogenation. Contradictions in literature data often stem from variations in nanoparticle surface coverage or solvent effects (e.g., polar vs. nonpolar media) .

Q. How can computational modeling resolve discrepancies in experimental kinetic data for this compound reactions?

Discrepancies in epoxidation rates (e.g., values for this compound vs. acyclic dienes) can be addressed via DFT-based transition-state analysis. For example, spiro-transition states with asynchronous oxygen transfer explain the lower reactivity of cyclic dienes compared to acyclic analogs. Researchers should validate computational predictions (e.g., activation energies) against experimental Arrhenius plots and adjust solvation models (e.g., PCM for acetone) to improve accuracy .

Q. What strategies optimize the design of this compound copolymerization with maleic anhydride for high-performance materials?

Free-radical copolymerization requires strict control of initiator (e.g., AIBN) concentration and monomer feed ratios to achieve alternating copolymers. Key parameters:

- Reactivity Ratios : Determine via the Mayo-Lewis equation using NMR or FTIR to monitor monomer consumption.

- Thermal Stability : Assess via TGA (decomposition >300°C) to validate applications in transparent plastics.

- Mechanical Properties : DMA to measure glass transition temperatures () and tensile strength .

Q. How do reaction conditions affect the regioselectivity of metal-mediated dimerization of this compound?

Palladium catalysts (e.g., Pd(Pr₂PC₂H₄PPr₂)) favor dimerization to bicyclic trienes via oxidative coupling. Critical factors:

- Ligand Effects : Bulky ligands suppress β-hydride elimination, stabilizing intermediates.

- Temperature : Low temperatures (-80°C) trap reactive Pd-diene adducts for characterization by solid-state NMR .

- Solvent Polarity : Nonpolar solvents (e.g., toluene) enhance dimerization yields by stabilizing metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。